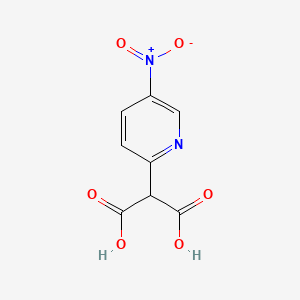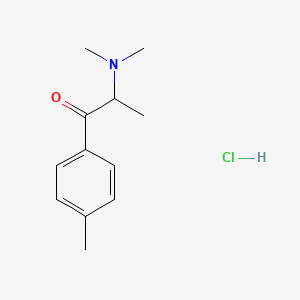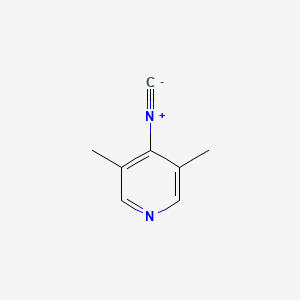
Pyridine, 4-isocyano-3,5-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 4-isocyano-3,5-dimethyl- is a heterocyclic aromatic organic compound It is a derivative of pyridine, characterized by the presence of an isocyano group at the 4-position and two methyl groups at the 3 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4-isocyano-3,5-dimethyl- typically involves the introduction of the isocyano group into the pyridine ring. One common method is the reaction of 3,5-dimethylpyridine with a suitable isocyanide reagent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the isocyano group.
Industrial Production Methods
Industrial production of Pyridine, 4-isocyano-3,5-dimethyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation of the final product to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 4-isocyano-3,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyano group to other functional groups.
Substitution: The isocyano group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines or other derivatives.
Aplicaciones Científicas De Investigación
Pyridine, 4-isocyano-3,5-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Pyridine, 4-isocyano-3,5-dimethyl- involves its interaction with molecular targets through its isocyano group. This group can act as both a nucleophile and an electrophile, allowing the compound to participate in various chemical reactions. The pathways involved may include enzyme inhibition or activation, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine, 3,5-dimethyl-: Lacks the isocyano group, making it less reactive in certain chemical reactions.
Pyridine, 4-isocyano-2,6-dimethyl-: Similar structure but different substitution pattern, leading to different reactivity and applications.
Uniqueness
Pyridine, 4-isocyano-3,5-dimethyl- is unique due to the presence of both the isocyano group and the specific positioning of the methyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
130670-82-5 |
|---|---|
Fórmula molecular |
C8H8N2 |
Peso molecular |
132.166 |
Nombre IUPAC |
4-isocyano-3,5-dimethylpyridine |
InChI |
InChI=1S/C8H8N2/c1-6-4-10-5-7(2)8(6)9-3/h4-5H,1-2H3 |
Clave InChI |
JRGQJAWARVFOTF-UHFFFAOYSA-N |
SMILES |
CC1=CN=CC(=C1[N+]#[C-])C |
Sinónimos |
Pyridine, 4-isocyano-3,5-dimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



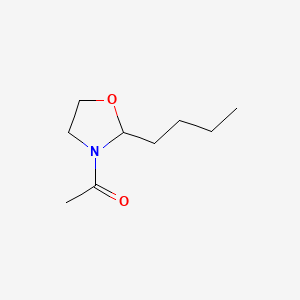
![[(2R,4R,6R,10S,12R,13R)-13-acetyloxy-4,15-dimethyl-8-oxo-12-prop-1-en-2-yl-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-10-yl] acetate](/img/structure/B593288.png)
![6-(1-aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;methanesulfonic acid](/img/structure/B593290.png)


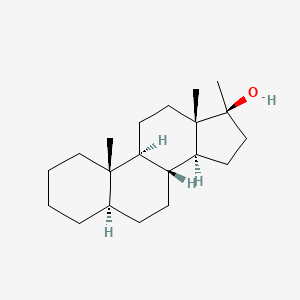
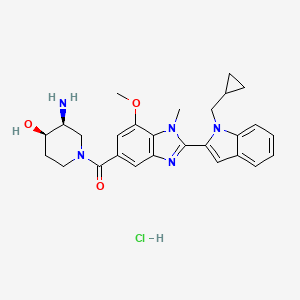
![5-Thiocyanato-1H-benzo[d]imidazole](/img/structure/B593302.png)
